2-Propylbenzene-1,3-diol
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with certain enzymes involved in the synthesis of fungal cell wall components .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the target enzymes, thereby affecting their activity.
Biochemical Pathways
Based on its potential interaction with enzymes involved in the synthesis of fungal cell wall components, it can be inferred that it may affect the biosynthesis of β-glucan and chitin .
Pharmacokinetics
The compound’s boiling point is 280°c at 760 mmhg, and its melting point is between 101-103°c . These properties could potentially influence its bioavailability.
Result of Action
Based on its potential interaction with enzymes involved in the synthesis of fungal cell wall components, it can be inferred that it may inhibit the growth of certain fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Propylbenzene-1,3-diol. For instance, its resistance to hydrocarbons suggests that it may remain stable and effective in environments with hydrocarbon presence . .
Biochemical Analysis
Biochemical Properties
2-Propylbenzene-1,3-diol is involved in various biochemical reactions. It is known to undergo free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 280°C at 760 mmHg and a melting point of 101-103°C . This suggests that it is stable under normal laboratory conditions.
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies could potentially explore the dosage effects of this compound in animal models.
Preparation Methods
2-Propylbenzene-1,3-diol can be synthesized through several methods. One common method involves the alkylation reaction of toluene. This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2-Propylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Industry: In the rubber and coatings industry, it is used as an antioxidant and anti-aging agent.
Comparison with Similar Compounds
2-Propylbenzene-1,3-diol can be compared with other similar compounds, such as:
Resorcinol: Both compounds have similar structures, but this compound has an additional propyl group, which may enhance its lipophilicity and antioxidant properties.
Hydroquinone: While hydroquinone is a potent antioxidant, this compound offers a different reactivity profile due to its unique substitution pattern.
Catechol: Catechol and this compound share similar hydroxyl groups, but the presence of the propyl group in the latter provides distinct chemical and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and functional applications.
Properties
IUPAC Name |
2-propylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMHOFEBFTMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928072 | |
Record name | 2-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68146-94-1, 13331-19-6 | |
Record name | 1,3-Benzenediol, propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13331-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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